Rezatapopt Rezatapopt
Brand Name: Vulcanchem
CAS No.: 2636846-41-6
VCID: VC16611917
InChI: InChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1
SMILES:
Molecular Formula: C28H31F4N5O2
Molecular Weight: 545.6 g/mol

Rezatapopt

CAS No.: 2636846-41-6

Cat. No.: VC16611917

Molecular Formula: C28H31F4N5O2

Molecular Weight: 545.6 g/mol

* For research use only. Not for human or veterinary use.

Rezatapopt - 2636846-41-6

Specification

CAS No. 2636846-41-6
Molecular Formula C28H31F4N5O2
Molecular Weight 545.6 g/mol
IUPAC Name 4-[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-3-methoxy-N-methylbenzamide
Standard InChI InChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1
Standard InChI Key NKRKBSQLUPEVCZ-JTHBVZDNSA-N
Isomeric SMILES CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)N[C@@H]4CCN(C[C@@H]4F)C)OC
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)NC4CCN(CC4F)C)OC

Introduction

Molecular Basis of p53 Dysfunction in Cancer

The Tumor Suppressor Role of Wild-Type p53

The TP53 gene encodes p53, a transcription factor regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress . As the "guardian of the genome," wild-type p53 activates downstream targets like p21 and BAX to prevent malignant transformation . Loss of functional p53 occurs in >50% of human cancers through mutations, deletions, or regulatory pathway disruptions .

Structural Consequences of the Y220C Mutation

The Y220C mutation (tyrosine-to-cysteine substitution at codon 220) creates a surface crevice (1,300 ų) in p53's DNA-binding domain (residues 94–292) . This destabilizes the β-sandwich structure, reducing protein melting temperature (Tm) by 7°C and accelerating ubiquitin-mediated degradation . Despite accounting for only 1.8% of TP53 mutations, Y220C occurs in diverse carcinomas, including:

Cancer TypeY220C Prevalence
Gastric Adenocarcinoma3.2%
Ovarian Serous2.1%
Non-Small Cell Lung1.7%
Colorectal1.3%

Data aggregated from Phase I trial cohorts

Rezatapopt's Mechanism of Action

Structural Stabilization of Mutant p53

Rezatapopt binds the Y220C-induced pocket with subnanomolar affinity (Kd = 0.8 nM), acting as a "molecular glue" that restores wild-type conformation . X-ray crystallography (PDB: 9BR4) reveals critical interactions:

  • Hydrophobic anchor: Trifluoromethyl group inserts into a subpocket lined by Leu145, Val147, and Pro151

  • Hydrogen bonds:

    • Piperidine amine → Thr150 carbonyl (2.9 Å)

    • Pyridine amine → Cys220 backbone (3.1 Å)

  • CH-π stacking: Pyridine ring with Pro153 side chain

This binding increases p53's thermal stability (ΔTm = +4.2°C) and half-life from 20 minutes to >6 hours in NUGC-3 gastric cancer cells .

Transcriptional Reactivation

Stabilized p53 Y220C regains sequence-specific DNA binding, as shown by electrophoretic mobility shift assays (EC50 = 9 nM) . Downstream effects include:

  • 8-fold induction of CDKN1A (p21) mRNA

  • 12-fold increase in BAX protein

  • 45% reduction in Ki-67 proliferation index

Preclinical Development and Pharmacokinetics

Lead Optimization

Rezatapopt emerged from systematic structure-activity relationship (SAR) studies starting with hit compound PhiKan83 (SC150 = 37.2 μM) . Key optimizations included:

ModificationEffect on PotencyMetabolic Stability (HLM t₁/₂)
Trifluoromethyl insertionSC150 improved 250x → 54 nM4 → 28 minutes
Fluorinated piperidineKd reduced 6x → 0.8 nMCLint ↓ 78%
Polar amide additionAUC0-24h ↑ 320%Vdss ↓ 45%

SC150: Substrate concentration for 1.5x DNA binding; HLM: Human liver microsomes

In Vivo Efficacy

In NUGC-3 xenograft models (TP53 Y220C+/+), rezatapopt showed dose-dependent antitumor activity:

Dose (mg/kg QD)Tumor Growth Inhibition (TGI)Regression Rate
2533%0%
5071%20%
10098%80%

QD: Once daily dosing for 21 days; regression defined as >50% volume reduction

Clinical Trial Findings

ParameterValue (N=78)
MTDNot reached
Grade ≥3 TRAEs18%
Most Common AEsNausea (54%), Fatigue (49%), Anemia (32%)
ORR29% (22/76)
DCR68% (52/76)
Median DoR8.1 months

TRAE: Treatment-related adverse event; ORR: Objective response rate; DCR: Disease control rate

Antitumor Activity by Tumor Type

Responses occurred across multiple histologies:

Tumor TypePatients (n)Confirmed PRSD ≥6 months
Ovarian124 (33%)5 (42%)
NSCLC93 (33%)4 (44%)
Colorectal142 (14%)9 (64%)
Breast83 (38%)3 (38%)

PR: Partial response; SD: Stable disease

Future Directions and Combination Strategies

Rational Combinations

Ongoing trials explore rezatapopt with:

  • Azacitidine in myeloid malignancies (NCT06616636): Hypomethylating agents may upregulate wild-type p53 targets in Y220C contexts

  • PARP inhibitors: Preclinical data show synergy in BRCA1/2-wildtype ovarian models (combination index = 0.3)

  • Immune checkpoint blockers: p53 reactivation increases tumor antigen presentation via MHC-I upregulation

Biomarker Development

Efforts focus on identifying predictive biomarkers beyond TP53 Y220C:

  • p53-Y220C allelic fraction: Responses correlate with mutation burden >25% (ORR 45% vs 12% for <25%)

  • p21 induction: ≥2-fold CDKN1A mRNA increase post-treatment predicts progression-free survival (HR = 0.32)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator